molecular formula C5H10Cl2NO3P B14244652 Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester CAS No. 242146-46-9

Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester

Cat. No.: B14244652
CAS No.: 242146-46-9
M. Wt: 234.01 g/mol
InChI Key: OKKCRIZIAPWECG-UHFFFAOYSA-N
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Description

Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester is a chemical compound with the molecular formula C5H10Cl2NO3P . This compound is known for its unique structure, which includes a carbamate group and a phosphinyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester typically involves the reaction of ethyl carbamate with bis(chloromethyl)phosphinic chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The general reaction can be represented as follows:

[ \text{C2H5OCONH2} + \text{Cl2P(CH2Cl)2} \rightarrow \text{C5H10Cl2NO3P} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of temperature and pressure to optimize yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the ester bond.

    Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce simpler carbamates.

Scientific Research Applications

Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinyl and carbamate derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phosphinyl group may also interact with biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate compound with the formula C3H7NO2.

    Bis(chloromethyl)phosphinic acid: A related phosphinic acid derivative with the formula C2H5Cl2O2P.

    Methyl carbamate: Another carbamate compound with the formula C2H5NO2.

Uniqueness

Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester is unique due to the presence of both carbamate and phosphinyl groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler carbamates or phosphinic acids.

Properties

CAS No.

242146-46-9

Molecular Formula

C5H10Cl2NO3P

Molecular Weight

234.01 g/mol

IUPAC Name

ethyl N-[bis(chloromethyl)phosphoryl]carbamate

InChI

InChI=1S/C5H10Cl2NO3P/c1-2-11-5(9)8-12(10,3-6)4-7/h2-4H2,1H3,(H,8,9,10)

InChI Key

OKKCRIZIAPWECG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NP(=O)(CCl)CCl

Origin of Product

United States

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